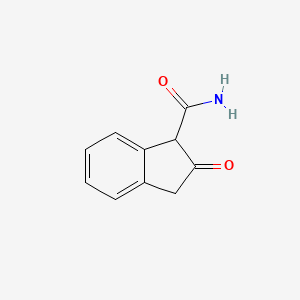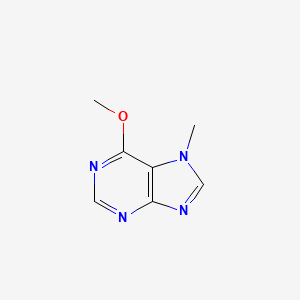
3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of tetralins It is characterized by a fluorine atom attached to the third carbon of the naphthalene ring and a hydroxyl group on the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the fluorination of 5,6,7,8-tetrahydronaphthalen-2-ol. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality. The choice of fluorinating agent and solvent would be critical to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to remove the fluorine atom, although this is less common.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-one.
Reduction: 5,6,7,8-Tetrahydronaphthalen-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor studies due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
作用機序
The mechanism of action of 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes by forming strong hydrogen bonds or dipole interactions. This can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure but with the fluorine atom on the first carbon.
5,6,7,8-Tetrahydronaphthalen-2-ol: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene: Contains additional functional groups that alter its reactivity and applications.
Uniqueness
3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The presence of the fluorine atom can significantly enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H11FO |
|---|---|
分子量 |
166.19 g/mol |
IUPAC名 |
3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H11FO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6,12H,1-4H2 |
InChIキー |
KNRQRBNALPBOOD-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=CC(=C(C=C2C1)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B11917682.png)





![2-Aminopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11917705.png)
![6-Oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B11917716.png)





